molecular formula C21H18N4O5 B2518756 7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 313962-79-7

7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2518756
CAS No.: 313962-79-7
M. Wt: 406.398
InChI Key: CYIFJCKFAHESIN-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a chromen-2-one core, substituted with a diethylamino group and a nitrophenyl-oxadiazolyl moiety. Its distinct structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method includes the condensation of 7-diethylamino-4-hydroxycoumarin with 4-nitrobenzohydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent probe due to its unique photophysical properties.

    Biology: The compound is employed in bioimaging and as a marker in various biological assays.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific cellular pathways.

    Industry: It finds applications in the development of advanced materials, including sensors and optoelectronic devices.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl-oxadiazolyl moiety can engage in π-π stacking and other non-covalent interactions. These interactions facilitate the compound’s binding to target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    7-diethylamino-4-hydroxycoumarin: Shares the diethylamino group and coumarin core but lacks the oxadiazole and nitrophenyl groups.

    7-diethylamino-4-methylcoumarin: Similar structure with a methyl group instead of the oxadiazole moiety.

    7-diethylamino-4′-dimethylaminoflavylium: Contains a similar diethylamino group but differs in the overall structure and functional groups.

Uniqueness

The uniqueness of 7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one lies in its combination of functional groups, which imparts specific chemical reactivity and photophysical properties. This makes it particularly valuable in applications requiring precise molecular interactions and fluorescence characteristics.

Properties

IUPAC Name

7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-3-24(4-2)16-10-7-14-11-17(21(26)29-18(14)12-16)20-23-22-19(30-20)13-5-8-15(9-6-13)25(27)28/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIFJCKFAHESIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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